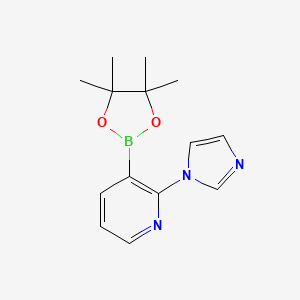
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound that features both imidazole and pyridine moieties. This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. The presence of the boronic acid pinacol ester group enhances its stability and reactivity, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Imidazole-Pyridine Intermediate: This step involves the reaction of imidazole with a pyridine derivative under suitable conditions to form the imidazole-pyridine intermediate.
Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The imidazole and pyridine moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Boronic Acids: Formed from oxidation of the boronic ester group.
Substituted Imidazole and Pyridine Derivatives: Formed from substitution reactions.
科学的研究の応用
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The imidazole and pyridine moieties can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
Uniqueness
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the combination of its imidazole and pyridine moieties with the boronic acid pinacol ester group. This combination provides enhanced stability and reactivity, making it a versatile reagent in various chemical transformations. Compared to similar compounds, it offers a broader range of applications in organic synthesis and scientific research.
特性
IUPAC Name |
2-imidazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-17-12(11)18-9-8-16-10-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWCTWLOHOBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
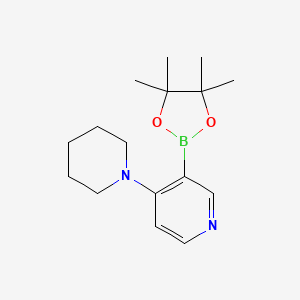
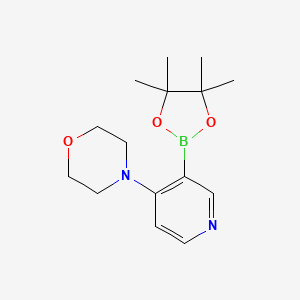
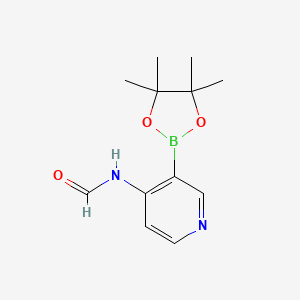
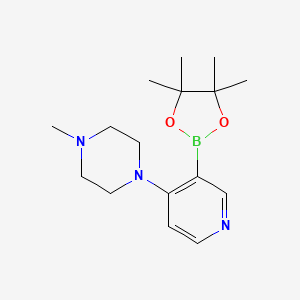
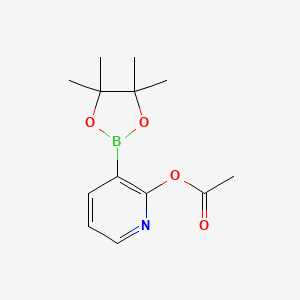

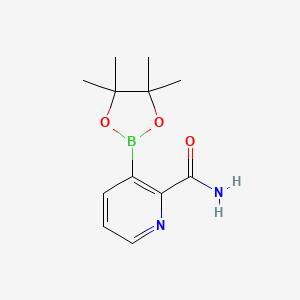
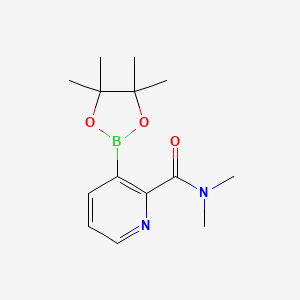
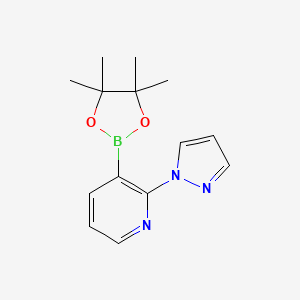
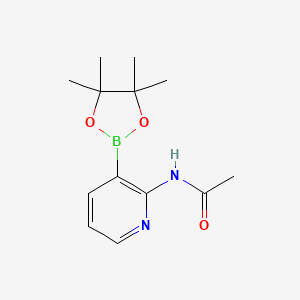
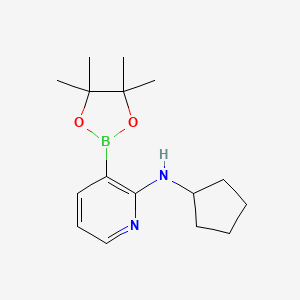
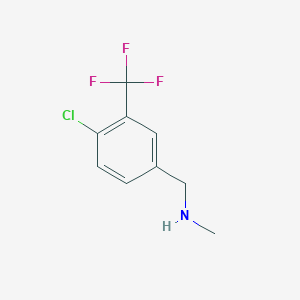
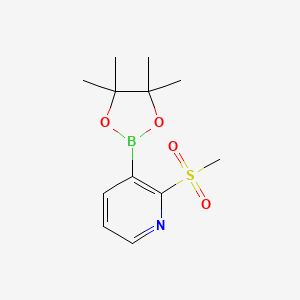
![[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester](/img/structure/B6338221.png)
